4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide
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Description
The compound “4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide” is a chemical compound with the molecular formula C17H15F3N2O3S . It has an average mass of 384.373 Da and a monoisotopic mass of 384.075562 Da . This compound is also known by its IUPAC name "4-{(E)-[1,1,1-Trifluoro-4-(4-methylphenyl)-4-oxo-2-butanylidene]amino}benzenesulfonamide" .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H15F3N2O3S . The structure includes a benzenesulfonamide group, a trifluoromethyl group, and a 4-methylphenyl group . For a detailed structural analysis, it would be best to use specialized software or tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 178-179°C and a predicted boiling point of 492.4±55.0 °C . It has a predicted density of 1.36±0.1 g/cm3 . It’s slightly soluble in DMSO and methanol . The compound has a pKa value of 10.18±0.10 (Predicted) .Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)16(19)10-11-18-14-6-8-15(9-7-14)22(17,20)21/h2-11,18H,1H3,(H2,17,20,21)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLDBMTUCMZLC-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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